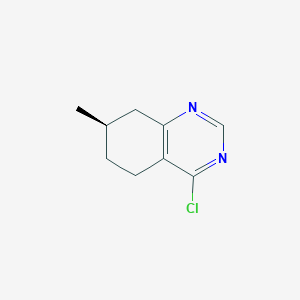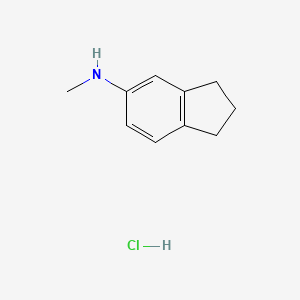
N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride is a chemical compound with a unique structure that includes an indane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride typically involves the reaction of 2,3-dihydro-1H-inden-5-amine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-2,3-dihydro-1H-inden-5-one, while reduction may produce N-Methyl-2,3-dihydro-1H-inden-5-amine.
科学研究应用
N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include:
2-Aminoindane: A research chemical with applications in neurologic disorders and psychotherapy.
5-Methoxy-2-Aminoindane: A derivative of 2-Aminoindane with psychoactive properties.
N-Methyl-2-Aminoindane: A related compound with similar structural features and applications.
Uniqueness
N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride is unique due to its specific indane backbone and methylation, which confer distinct chemical and biological properties
属性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC 名称 |
N-methyl-2,3-dihydro-1H-inden-5-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-11-10-6-5-8-3-2-4-9(8)7-10;/h5-7,11H,2-4H2,1H3;1H |
InChI 键 |
NHHFSCSFZTWSKR-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC2=C(CCC2)C=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



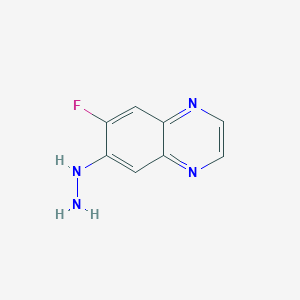

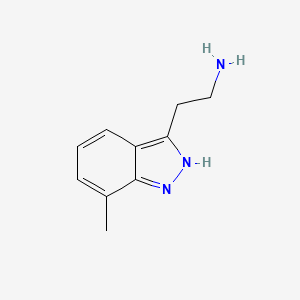

![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)
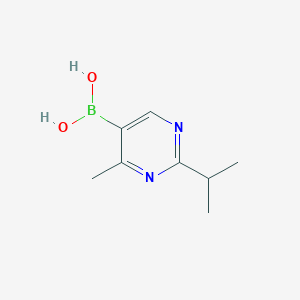

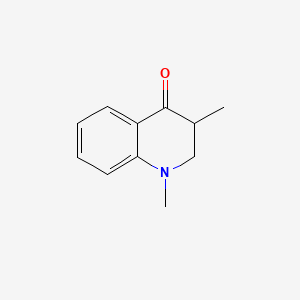

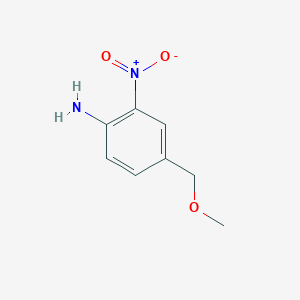
![2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11911802.png)
![(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B11911803.png)
